molecular formula C15H20O B1250125 Montiporyne A

Montiporyne A

カタログ番号: B1250125
分子量: 216.32 g/mol
InChIキー: DKCBYRCFPIHFRI-BUHFOSPRSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Montiporyne A is a bioactive polyacetylene compound isolated from corals of the genus Montipora (e.g., Montipora spp.), primarily studied for its anticancer properties . It belongs to a broader class of marine-derived natural products characterized by linear or branched polyyne chains, which are often associated with cytotoxic, antimicrobial, and antitumor activities. Montiporyne A’s structure includes conjugated triple bonds (1,3-diynes), a feature shared with other bioactive marine compounds .

特性

分子式

C15H20O

分子量

216.32 g/mol

IUPAC名

(E)-pentadec-3-en-5,7-diyn-2-one

InChI

InChI=1S/C15H20O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16/h13-14H,3-8H2,1-2H3/b14-13+

InChIキー

DKCBYRCFPIHFRI-BUHFOSPRSA-N

異性体SMILES

CCCCCCCC#CC#C/C=C/C(=O)C

正規SMILES

CCCCCCCC#CC#CC=CC(=O)C

同義語

montiporyne A

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Compounds

Montiporyne F

Structural Similarities: Montiporyne F, another member of the Montipora-derived polyacetylenes, shares a core 1,3-diyne backbone with Montiporyne A. Both compounds are synthesized via Cadiot-Chodkiewicz coupling, a method critical for forming carbon-carbon bonds in polyynes . However, Montiporyne F differs in side-chain modifications, including hydroxyl and alkyl groups that influence its solubility and bioactivity .

Functional Differences :

  • Bioactivity : While Montiporyne A exhibits anticancer activity, Montiporyne F demonstrates potent cytotoxicity against specific cancer cell lines, with enhanced selectivity in vitro .
  • Synthesis Complexity : Montiporyne F’s synthesis requires additional steps, such as selective ozone oxidation and aldol condensation, compared to Montiporyne A, which may reflect structural complexity .

Atractylodin

Structural Similarities :
Atractylodin, a 1,3-diyne from the plant Atractylodes lancea, shares the conjugated triple bond system with Montiporyne A. Both compounds derive bioactivity from their electron-rich polyyne chains .

Functional Differences :

  • Bioactivity : Atractylodin is primarily antimicrobial and anti-inflammatory, contrasting with Montiporyne A’s anticancer focus .
  • Source Organism : Plant-derived vs. marine coral origin, leading to differences in ecological roles and biosynthesis pathways .
Table 1: Structural and Functional Comparison
Compound Source Organism Core Structure Key Bioactivity Synthesis Method
Montiporyne A Montipora spp. 1,3-Diyne Anticancer Not fully described
Montiporyne F Montipora sp. 1,3-Diyne + hydroxyl Cytotoxic Cadiot-Chodkiewicz
Atractylodin Atractylodes lancea 1,3-Diyne Antimicrobial Biomimetic synthesis

Comparison with Functionally Similar Compounds

3-Oxo Sterols (e.g., from Anthomastus bathyproctus)

Functional Similarities :
Both Montiporyne A and 3-oxo sterols exhibit cytotoxic effects against cancer cells, making them candidates for chemotherapy adjuvants .

Structural and Mechanistic Differences :

  • Chemical Class : Sterols vs. polyynes. 3-Oxo sterols target membrane integrity, while Montiporyne A likely disrupts cellular signaling via reactive oxygen species (ROS) generation .
  • Source : Coral-derived sterols vs. Montiporyne A’s polyacetylene structure, leading to divergent pharmacokinetic profiles.

Repandiol

Functional Similarities :
Repandiol, a fungal-derived 1,3-diyne, shares Montiporyne A’s antitumor properties and ability to induce apoptosis .

Key Differences :

  • Origin : Fungal vs. coral, affecting scalability and ecological sustainability in drug production.
  • Structural Modifications : Repandiol includes epoxide groups, enhancing its reactivity compared to Montiporyne A’s simpler backbone .
Table 2: Functional Comparison with Non-Structural Analogs
Compound Source Bioactivity Mechanism of Action
Montiporyne A Montipora spp. Anticancer ROS induction
3-Oxo Sterols Anthomastus bathyproctus Cytotoxic Membrane disruption
Repandiol Fungal metabolites Antitumor Apoptosis induction

Q & A

Q. What are the primary analytical methods for structural elucidation of Montiporyne A?

Montiporyne A’s structure is typically confirmed using a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS). For stereochemical determination, X-ray crystallography or circular dichroism (CD) spectroscopy may be employed. Researchers must cross-validate spectral data with synthetic analogs or known derivatives to resolve ambiguities, especially for complex polyketide frameworks .

Q. How should researchers design bioactivity assays for Montiporyne A?

Prioritize target-specific assays (e.g., enzyme inhibition, cytotoxicity) with appropriate controls:

  • Positive controls : Use established inhibitors or reference compounds.
  • Negative controls : Include solvent-only and untreated cell lines.
  • Dose-response curves : Test at least five concentrations to determine IC₅₀/EC₅₀ values. Reproducibility requires triplicate experiments and statistical validation (e.g., ANOVA, p < 0.05) .

Q. What protocols ensure the integrity of Montiporyne A during extraction?

  • Solvent selection : Use non-polar solvents (e.g., dichloromethane) for lipophilic compounds; adjust polarity for metabolites.
  • Temperature control : Avoid degradation by working under 40°C and using inert atmospheres (N₂/Ar).
  • Storage : Lyophilize purified fractions and store at -80°C with desiccants .

Advanced Research Questions

Q. How to resolve contradictions in Montiporyne A’s reported bioactivity across studies?

Discrepancies often arise from:

  • Source variability : Ecological factors (e.g., coral symbiont strain, collection depth) alter metabolite profiles.
  • Assay conditions : Differences in cell lines, incubation times, or endpoint measurements. Mitigate by:
  • Standardized protocols : Adopt OECD guidelines for cytotoxicity assays.
  • Meta-analysis : Compare raw datasets (e.g., IC₅₀ ranges) using tools like PRISMA to identify confounding variables .

Q. What experimental strategies validate Montiporyne A’s mechanism of action (MoA)?

Combine orthogonal approaches:

  • Omics integration : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathway perturbations.
  • Genetic knockdown : CRISPR/Cas9 or siRNA targeting putative MoA-related genes.
  • Structural analogs : Synthesize derivatives to isolate pharmacophore regions. Publish negative results to avoid publication bias .

Q. How to address low yields of Montiporyne A in laboratory-scale cultures?

Optimize biosynthesis via:

  • Strain engineering : CRISPR-based activation of silent gene clusters in Montipora symbionts.
  • Fermentation parameters : Test pH, salinity, and nutrient gradients (e.g., nitrogen limitation).
  • Elicitors : Add jasmonates or heavy metals (e.g., Cu²⁺) to stress coral samples. Quantify yield improvements using HPLC-DAD and validate via qPCR for biosynthetic gene expression .

Methodological Best Practices

Q. How to ensure reproducibility in Montiporyne A research?

  • Data transparency : Share raw spectra, chromatograms, and code for analysis via repositories like Zenodo.
  • Reagent validation : Certify purity of solvents and reference standards (e.g., ≥95% by HPLC).
  • Pre-registration : Submit study protocols to platforms like Open Science Framework (OSF) before experimentation .

Q. What statistical models are appropriate for dose-response studies?

Use nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) with goodness-of-fit metrics (R² > 0.95). For heterogeneous data, apply mixed-effects models or Bayesian hierarchical frameworks .

Tables for Key Methodological Considerations

Parameter Recommended Practice Evidence Source
Structural validationNMR + HRMS + X-ray crystallography
Bioassay controlsPositive, negative, and solvent controls
Data reproducibilityTriplicate runs + open-access raw data
Statistical analysisANOVA with post-hoc Tukey test

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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試験管内研究製品の免責事項と情報

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